![molecular formula C8H9F3O3 B13511862 3-(trifluoromethyl)-2-oxabicyclo[2.2.1]heptane-3-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13511862.png)
3-(trifluoromethyl)-2-oxabicyclo[2.2.1]heptane-3-carboxylicacid,Mixtureofdiastereomers
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(trifluoromethyl)-2-oxabicyclo[2.2.1]heptane-3-carboxylic acid, mixture of diastereomers, is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its trifluoromethyl group, which imparts significant chemical stability and reactivity. The presence of the oxabicyclo structure adds to its rigidity and potential for diverse chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(trifluoromethyl)-2-oxabicyclo[221]heptane-3-carboxylic acid typically involves a multi-step process One common method includes the cycloaddition reaction, where a suitable diene and dienophile react under controlled conditions to form the bicyclic structure
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors and temperature control systems to facilitate the cycloaddition and fluorination reactions. Purification steps such as recrystallization and chromatography are employed to isolate the desired diastereomers.
Análisis De Reacciones Químicas
Types of Reactions
3-(trifluoromethyl)-2-oxabicyclo[2.2.1]heptane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogenation catalysts can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the bicyclic structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride, alkyl halides.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted bicyclic compounds, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-(trifluoromethyl)-2-oxabicyclo[2.2.1]heptane-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, particularly in the development of anti-inflammatory and antiviral agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(trifluoromethyl)-2-oxabicyclo[2.2.1]heptane-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. The bicyclic structure provides rigidity, which can influence the binding affinity to enzymes or receptors. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid
- Bicyclo[2.2.1]heptane derivatives with nitro substituents
Uniqueness
3-(trifluoromethyl)-2-oxabicyclo[2.2.1]heptane-3-carboxylic acid is unique due to the presence of both the trifluoromethyl group and the oxabicyclo structure. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H9F3O3 |
|---|---|
Peso molecular |
210.15 g/mol |
Nombre IUPAC |
3-(trifluoromethyl)-2-oxabicyclo[2.2.1]heptane-3-carboxylic acid |
InChI |
InChI=1S/C8H9F3O3/c9-8(10,11)7(6(12)13)4-1-2-5(3-4)14-7/h4-5H,1-3H2,(H,12,13) |
Clave InChI |
ZEEPMUOFNYFPOM-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC1C(O2)(C(=O)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(3-{[(Tert-butoxy)carbonyl]amino}prop-1-yn-1-yl)pyridine-3-carboxylicacid](/img/structure/B13511781.png)
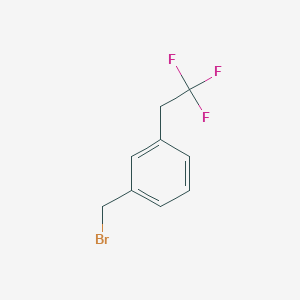
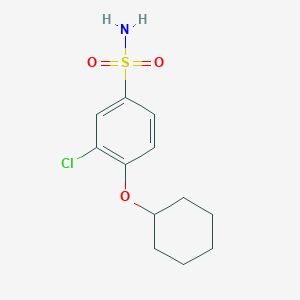
![3-{[3-(Morpholin-4-yl)-3-oxopropyl]amino}propanoic acid hydrochloride](/img/structure/B13511793.png)
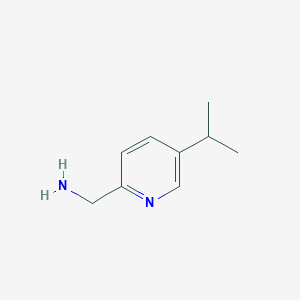
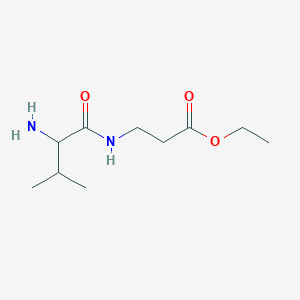

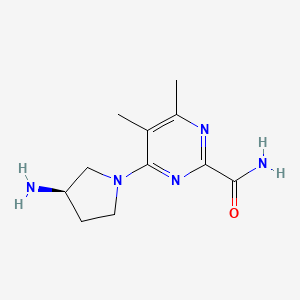
![Methyl 7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13511820.png)
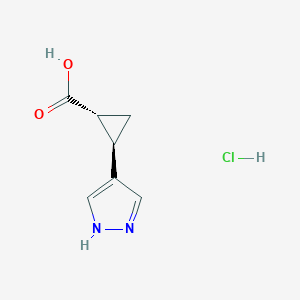
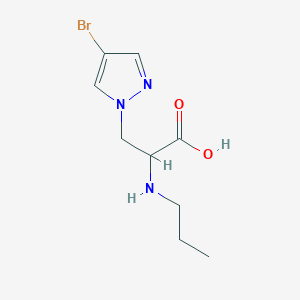
![7-Iodopyrazolo[1,5-a]pyrimidine](/img/structure/B13511847.png)

![rac-tert-butyl 2-[(1R,2S)-2-(aminomethyl)cyclopropyl]acetate hydrochloride](/img/structure/B13511856.png)
